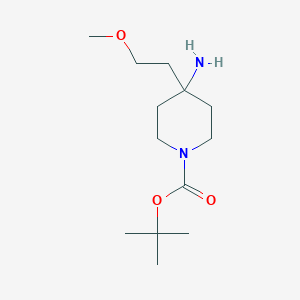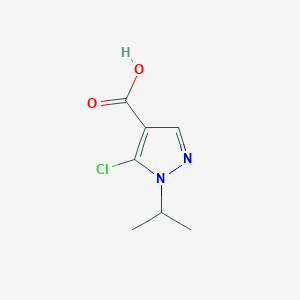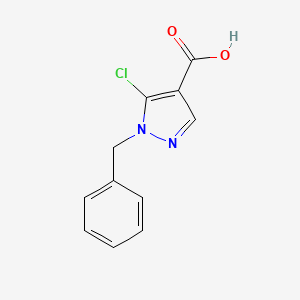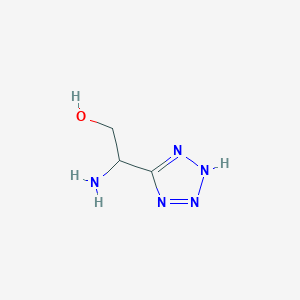
4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride, also known as 4-AP, is a synthetic compound with a wide range of potential applications in scientific research. It is an analogue of the neurotransmitter acetylcholine and has been studied for its potential to act as a neuromodulator in the central nervous system. 4-AP is an important tool for researchers studying the mechanisms of action of acetylcholine and its effects on the body. In
科学的研究の応用
Structural and Physicochemical Properties
Research has explored the crystalline structures and tautomerism of pyrimidine and pyridine derivatives, which are structurally related to "4-(3-aminopropoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride." These studies provide insight into molecular recognition processes, hydrogen bonding, and the influence of such interactions on the physical properties and stability of these compounds. For example, studies on the tautomerism, twinning, and disorder in pyrimidine and pyridine derivatives reveal the importance of molecular recognition and hydrogen bonding in determining the stability and properties of pharmaceutical compounds (Rajam et al., 2017).
Applications in Drug Discovery and Metal-Organic Frameworks
The synthesis and characterization of bioconjugates and complexes involving pyridine derivatives, such as deferiprone-cyclodextrin conjugates , have been investigated for their antioxidant activity and potential in mitigating iron overload in conditions like thalassemia, showcasing the therapeutic potential of these compounds (Puglisi et al., 2012). Additionally, studies on supramolecular structures constructed with aminopyrimidine structures provide insights into base pairing and molecular packing , which could influence nucleic acid structures and functions, highlighting their relevance in understanding biological processes and designing novel therapeutics (Cheng et al., 2011).
Furthermore, research into the design of cocrystals involving pyrimidine derivatives with various carboxylic acids reveals the potential of these compounds in forming metal-organic frameworks (MOFs) , which could have various applications ranging from catalysis to drug delivery systems (Rajam et al., 2018).
特性
IUPAC Name |
4-(3-aminopropoxy)-1,6-dimethylpyridin-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.ClH/c1-8-6-9(14-5-3-4-11)7-10(13)12(8)2;/h6-7H,3-5,11H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYBLLDKDBDOTIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OCCCN.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

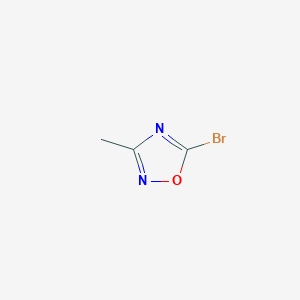
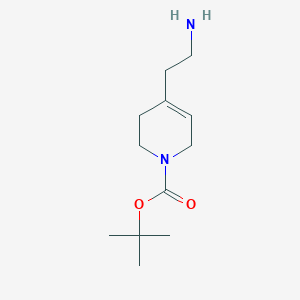
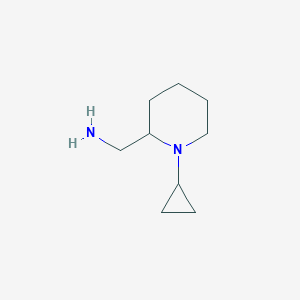
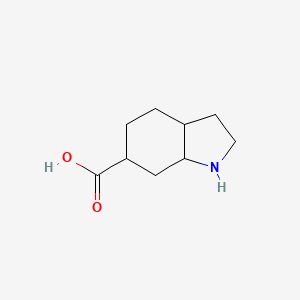
![7-Bromo-1-methylimidazo[1,5-a]pyridine](/img/structure/B1380406.png)
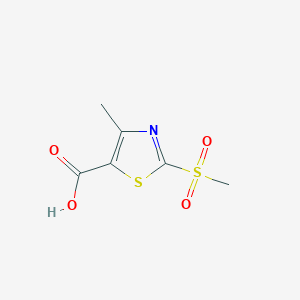
![1-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380409.png)
![6-Azaspiro[2.5]octane-1-carbonitrile](/img/structure/B1380410.png)

